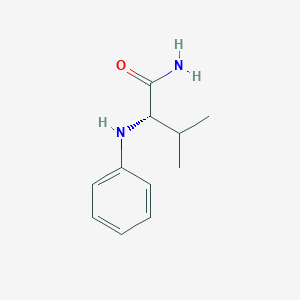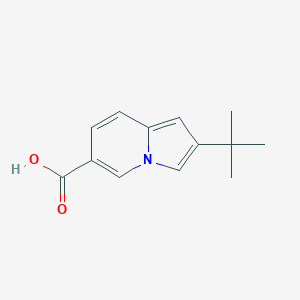![molecular formula C6H4BrNOS B13082739 5-Bromo-3-methylthieno[3,2-d]isoxazole](/img/structure/B13082739.png)
5-Bromo-3-methylthieno[3,2-d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methylthieno[3,2-d]isoxazole is a heterocyclic compound with the following chemical structure:
C8H6BrNO
. It belongs to the isoxazole family, which contains a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The bromine substitution at position 5 and the methyl group at position 3 give this compound its unique properties.Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-bromo-3-methylthieno[3,2-d]isoxazole. One common approach involves cyclization of an appropriate precursor. For example, a thieno[3,2-d]isoxazole ring can be formed by reacting 3-methylthiophene-2-carboxylic acid with hydroxylamine hydrochloride, followed by bromination at position 5 . The detailed reaction conditions and mechanisms would require further investigation.
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. It is often synthesized in research laboratories for specialized applications.
Chemical Reactions Analysis
5-Bromo-3-methylthieno[3,2-d]isoxazole can undergo various chemical reactions:
Substitution Reactions: The bromine atom at position 5 makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Reagents like sodium hydroxide, hydroxylamine, and bromine are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: May serve as a lead compound for drug development.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 5-Bromo-3-methylthieno[3,2-d]isoxazole is unique due to its specific substitution pattern, other related compounds include 3-bromo-5-(4-fluorophenyl)isoxazole and 5-bromo-3-methylbenzo[c]isoxazole [3,4]. These compounds share structural similarities but differ in substituents and properties.
Remember that further exploration and experimental validation are essential to fully understand the compound’s potential and applications
Properties
Molecular Formula |
C6H4BrNOS |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
5-bromo-3-methylthieno[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C6H4BrNOS/c1-3-4-2-5(7)10-6(4)9-8-3/h2H,1H3 |
InChI Key |
NOOOGOIADPJWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


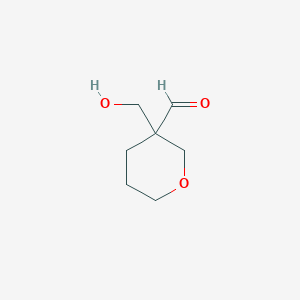
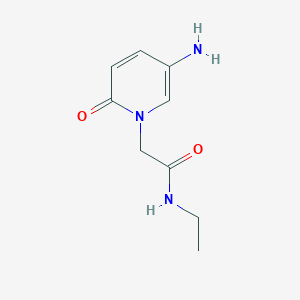


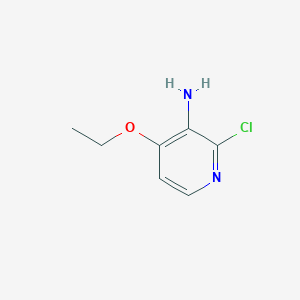
![5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082676.png)
![4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13082685.png)
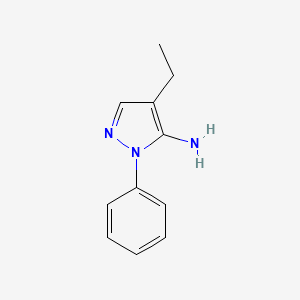

![{3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13082722.png)

